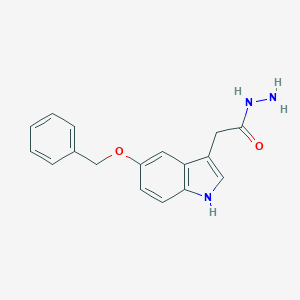

2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide

説明

特性

IUPAC Name |

2-(5-phenylmethoxy-1H-indol-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c18-20-17(21)8-13-10-19-16-7-6-14(9-15(13)16)22-11-12-4-2-1-3-5-12/h1-7,9-10,19H,8,11,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXZEKUDZRRTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647369 | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112273-39-9 | |

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide chemical structure and properties

Structural Pharmacophore Analysis

The compound 2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the synergistic combination of three distinct structural domains:

-

The Indole Core (Scaffold): A bicyclic structure mimicking the amino acid tryptophan and the neurotransmitter serotonin (5-HT). This allows the molecule to interact with a wide array of G-protein-coupled receptors (GPCRs) and kinase binding pockets.

-

The 5-Benzyloxy Substituent (Lipophilic Tail): Unlike a simple hydroxyl group (as in serotonin), the bulky benzyloxy group adds significant lipophilicity (

increase) and steric volume. This extension often occupies hydrophobic pockets in enzymes (e.g., COX-2, MAO-A/B) or facilitates membrane permeability. -

The Acetohydrazide Side Chain (Reactive Linker): The hydrazine moiety (

) separated from the ring by a methylene bridge (

Chemical Structure Representation[1][2][3][4][5][6][7][8][9]

-

IUPAC Name: 2-[5-(benzyloxy)-1H-indol-3-yl]acetohydrazide

-

Molecular Formula:

-

Molecular Weight: ~295.34 g/mol

Synthetic Methodology

The synthesis of this compound follows a classic Fischer Indole or Ester Hydrazinolysis pathway. The protocol below describes the conversion of the ester precursor, which is the industry-standard method for high-yield production.

Core Reaction: Hydrazinolysis

The transformation involves the nucleophilic attack of hydrazine hydrate on the carbonyl carbon of the ethyl ester derivative.

(Where R = 5-benzyloxyindole)Experimental Protocol

Safety Note: Hydrazine hydrate is toxic, corrosive, and a potential carcinogen. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, face shield).

-

Precursor Preparation: Begin with Ethyl 2-(5-(benzyloxy)-1H-indol-3-yl)acetate . (This can be synthesized via Fischer indole synthesis using 4-benzyloxyphenylhydrazine and ethyl 4-oxobutanoate, or purchased commercially).

-

Reaction Setup:

-

Dissolve 10.0 mmol of the ethyl ester in 30 mL of absolute ethanol.

-

Add Hydrazine Hydrate (80% or 99%) in excess (40.0 mmol, 4 equivalents). Note: Excess hydrazine is critical to prevent the formation of the dimeric secondary hydrazide byproduct.

-

-

Reflux:

-

Heat the mixture to reflux (

) with magnetic stirring. -

Maintain reflux for 4–6 hours.

-

-

Monitoring:

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture onto crushed ice (approx. 100 g) with stirring. The hydrazide will precipitate as a solid.

-

Filter the precipitate under vacuum.[1]

-

Wash the solid with cold water (

) and a small amount of cold ethanol to remove unreacted hydrazine.

-

-

Purification:

-

Recrystallize from hot ethanol.

-

Dry under vacuum at

for 12 hours.

-

Visualizing the Synthesis Workflow

Figure 1: Step-by-step synthetic workflow for the hydrazinolysis of the indole ester.

Physicochemical Profiling

Accurate characterization is essential for establishing the identity of the synthesized scaffold.

| Property | Description / Value |

| Physical State | Crystalline solid (typically off-white to pale brown). |

| Melting Point | |

| Solubility | Soluble: DMSO, DMF, hot Ethanol/Methanol.Insoluble: Water, Diethyl ether, Hexane. |

| IR Spectrum | NH/NH2: Doublet around |

| 1H NMR (DMSO-d6) |

Key Identification Marker: In the NMR spectrum, the disappearance of the ethyl group signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of the broad

Chemical Reactivity & Derivatization[5][8][9][10]

The acetohydrazide group is a "divergent node." It allows the researcher to synthesize three major classes of bioactive derivatives.

A. Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes yields hydrazones (Schiff bases). These are often investigated for anti-tubercular and anti-inflammatory activity.[5]

-

Conditions: Equimolar aldehyde, EtOH, catalytic acetic acid, reflux.

B. Cyclization to 1,3,4-Oxadiazoles

The hydrazide can be cyclized to form oxadiazole rings, which are bio-isosteres of amides and esters but with improved metabolic stability.

-

Conditions: Reaction with

/KOH (yields oxadiazole-2-thione) or

C. Cyclization to 1,2,4-Triazoles

Reaction with isothiocyanates followed by base-catalyzed cyclization yields mercapto-triazoles.

Derivatization Pathway Diagram

Figure 2: Divergent synthesis pathways from the acetohydrazide core.

Biological Implications[2][5][9]

Research indicates that 2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide and its derivatives possess significant pharmacological potential.

-

Antimicrobial Activity: The hydrazide-hydrazone moiety (

) is a known pharmacophore for inhibiting bacterial DNA gyrase. The 5-benzyloxy group enhances penetration through the lipid-rich cell walls of Mycobacteria (anti-TB potential). -

Anticancer Potential (Src Kinase/Tubulin): Indole derivatives often bind to the colchicine site of tubulin or the ATP-binding pocket of kinases (e.g., Src, CDK). The benzyloxy extension can occupy the hydrophobic "back pocket" of these enzymes, improving selectivity.

-

MAO Inhibition: 5-substituted indoles are structural analogues of serotonin. Derivatives of this hydrazide have shown potential as Monoamine Oxidase (MAO) inhibitors, relevant for antidepressant and anti-Parkinsonian drug discovery.

References

-

Synthesis and Src Kinase Inhibition: Title: N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors.[6] Source: Austin Publishing Group. URL:[Link] (General context on indole hydrazide/amide synthesis).

-

Antimicrobial Indole Hydrazides: Title: Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Source: National Institutes of Health (PMC). URL:[Link]

-

Platinum(IV) Prodrugs: Title: Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. Source: MDPI (Molecules). URL:[Link]

-

Crystallography of Indole Hydrazides: Title: 2-(1H-Indol-3-yl)acetohydrazide.[7] Source: Acta Crystallographica (via PMC). URL:[Link]

Sources

- 1. europeanreview.org [europeanreview.org]

- 2. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies [austinpublishinggroup.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Benzyloxyindole-3-acetohydrazide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-benzyloxyindole-3-acetohydrazide, a derivative of the well-known indole-3-acetic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Core Molecular Attributes

While a specific CAS number for 5-benzyloxyindole-3-acetohydrazide is not readily found in major chemical databases, its molecular attributes can be precisely determined based on its structure derived from its parent compound, 5-benzyloxyindole-3-acetic acid.

Table 1: Physicochemical Properties of 5-Benzyloxyindole-3-acetohydrazide and its Precursor

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Benzyloxyindole-3-acetic acid | 4382-53-0[1] | C₁₇H₁₅NO₃ | 281.31 |

| 5-Benzyloxyindole-3-acetohydrazide | Not readily available | C₁₇H₁₇N₃O₂ | 295.34 (Calculated) |

The molecular weight of 5-benzyloxyindole-3-acetohydrazide is calculated based on the addition of a hydrazine moiety to the carboxylic acid group of 5-benzyloxyindole-3-acetic acid, with the corresponding loss of a water molecule during the condensation reaction.

Synthesis of 5-Benzyloxyindole-3-acetohydrazide: A Step-by-Step Protocol with Scientific Rationale

The synthesis of 5-benzyloxyindole-3-acetohydrazide is most commonly achieved through the hydrazinolysis of an ester derivative of 5-benzyloxyindole-3-acetic acid. This two-step approach is generally preferred over the direct reaction of the carboxylic acid with hydrazine, as it often leads to higher yields and purity.

Experimental Workflow

Caption: Synthetic workflow for 5-benzyloxyindole-3-acetohydrazide.

Step 1: Esterification of 5-Benzyloxyindole-3-acetic acid

Objective: To convert the carboxylic acid into an ester, which is more reactive towards nucleophilic attack by hydrazine.

Protocol:

-

Dissolution: Dissolve 5-benzyloxyindole-3-acetic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (0.1-0.2 equivalents), dropwise at 0 °C. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 5-benzyloxyindole-3-acetate. This intermediate can be purified further by column chromatography if necessary.

Step 2: Hydrazinolysis of the Ester

Objective: To react the ester with hydrazine hydrate to form the desired acetohydrazide.

Protocol:

-

Dissolution: Dissolve the methyl 5-benzyloxyindole-3-acetate (1 equivalent) from Step 1 in ethanol or methanol.

-

Reagent Addition: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution. The excess hydrazine drives the reaction to completion.

-

Reaction: Reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by TLC.

-

Crystallization: Upon completion, cool the reaction mixture to room temperature. The product, 5-benzyloxyindole-3-acetohydrazide, will often crystallize out of the solution.

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the collected solid with cold ethanol or ether to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Characterization and Validation

To ensure the identity and purity of the synthesized 5-benzyloxyindole-3-acetohydrazide, a combination of spectroscopic and analytical techniques should be employed.

Table 2: Analytical Techniques for Product Validation

| Technique | Expected Observations |

| ¹H NMR | Appearance of signals corresponding to the -NH-NH₂ protons, alongside the characteristic peaks of the 5-benzyloxyindole moiety. |

| ¹³C NMR | A shift in the carbonyl carbon signal compared to the starting carboxylic acid and ester. |

| FT-IR | Presence of N-H stretching vibrations (around 3200-3400 cm⁻¹) and a characteristic C=O stretch for the hydrazide. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 295.34. |

| Melting Point | A sharp and defined melting point, indicating the purity of the compound. |

Potential Applications and Research Directions

Hydrazide derivatives of indole compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The indole nucleus is a privileged scaffold in drug discovery, and the hydrazide moiety can act as a versatile linker or a pharmacophore itself.

Caption: Potential therapeutic applications of 5-benzyloxyindole-3-acetohydrazide.

The presence of the benzyloxy group at the 5-position of the indole ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. Researchers can explore the utility of 5-benzyloxyindole-3-acetohydrazide as a precursor for the synthesis of more complex heterocyclic systems or as a standalone therapeutic agent.

Conclusion

This technical guide provides a foundational understanding of 5-benzyloxyindole-3-acetohydrazide, from its fundamental properties to a detailed, scientifically-backed synthesis protocol. By following the outlined procedures and validation methods, researchers can confidently synthesize and characterize this compound for further investigation into its potential applications in drug discovery and development. The versatile nature of the indole and hydrazide moieties suggests that 5-benzyloxyindole-3-acetohydrazide is a promising candidate for the development of novel therapeutic agents.

References

-

PubChem. 5-Benzyloxyindole-3-acetic acid. National Center for Biotechnology Information. [Link]

-

Narayana, B., et al. (2005). 2-(1H-Indol-3-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3894-o3896. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

PubChem. 2-(1H-Indol-3-yl)acetohydrazide. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromobenzohydrazide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(2,5-dimethyl-1H-indol-3-yl)acetohydrazide. National Center for Biotechnology Information. [Link]

Sources

2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide as a pharmacophore in medicinal chemistry

[1]

Executive Summary

The compound 2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide represents a high-value "privileged structure" in medicinal chemistry.[1] It combines the neuro-active indole core with a lipophilic 5-benzyloxy substituent and a reactive acetohydrazide tail.[1] This molecule serves a dual purpose:

-

Direct Pharmacophore: Acting as a hydrogen-bond donor/acceptor system capable of metal chelation (e.g., in metalloenzymes like 5-LOX or MMPs).[1]

-

Divergent Intermediate: Functioning as a precursor for Schiff bases (hydrazones), 1,3,4-oxadiazoles, and pyrazoles, which are critical in developing antimicrobial, anti-inflammatory, and neuroprotective agents.

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of this scaffold is derived from the synergistic interaction of its three distinct structural domains.

The Indole Core (Scaffold)[1][2]

-

Role: Mimics naturally occurring bioactive amines (Serotonin, Melatonin, Tryptophan).

-

Interaction: The indole NH acts as a hydrogen bond donor (HBD) crucial for binding to Ser/Thr residues in enzyme active sites (e.g., COX-2, MAO-A/B).[1]

-

Pi-Electron Density: The electron-rich system facilitates

stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor pockets.[1]

The 5-Benzyloxy Substituent (Lipophilic Modulator)[1]

-

Lipophilicity (

): Unlike the 5-hydroxy group of serotonin (which is polar), the 5-benzyloxy group significantly increases lipophilicity.[1] This is critical for Blood-Brain Barrier (BBB) penetration in neuroprotective applications.[1] -

Steric Bulk: The benzyl group occupies hydrophobic pockets (e.g., the hydrophobic channel of COX-2), often enhancing selectivity over smaller isoforms.

-

Electronic Effect: The ether linkage acts as a weak electron donor by resonance, modulating the electron density of the indole ring.

The Acetohydrazide Tail (The "Warhead")[1]

-

Chelation: The carbonyl oxygen and terminal amino nitrogen (

) form a bidentate ligand system capable of chelating divalent metals ( -

Reactivity: The terminal

is highly nucleophilic, allowing for rapid derivatization into hydrazones (Schiff bases), which stabilizes the pharmacophore and adds a second aromatic domain.

Synthetic Pathways & Experimental Protocols

The synthesis of 2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide is a robust, self-validating two-step protocol starting from 5-benzyloxyindole-3-acetic acid.[1]

Reaction Scheme Visualization

Caption: Step-wise synthetic pathway from acid precursor to hydrazide pharmacophore and subsequent derivatives.

Detailed Experimental Protocol

Step 1: Esterification

-

Reagents: Dissolve 5-benzyloxyindole-3-acetic acid (10 mmol) in absolute methanol (50 mL).

-

Catalyst: Add concentrated

(0.5 mL) dropwise. -

Reaction: Reflux at 65-70°C for 4 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).[1]

-

Workup: Evaporate solvent. Neutralize residue with

solution. Extract with ethyl acetate. Dry over

Step 2: Hydrazide Formation (The Core Protocol)

-

Reagents: Dissolve the methyl ester intermediate (10 mmol) in absolute ethanol (30 mL).

-

Nucleophile: Add Hydrazine hydrate (99%, 50 mmol, 5 eq) dropwise. Note: Excess hydrazine prevents dimer formation.

-

Reaction: Reflux for 6–8 hours.

-

Observation: A solid precipitate usually forms upon cooling.

-

Purification: Pour the reaction mixture into ice-cold water. Filter the solid.[2][3] Recrystallize from ethanol to yield pure 2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide .[1]

-

Expected Yield: 75–85%

-

Melting Point: ~168–170°C (validates purity).[1]

-

Pharmacological Applications[1][5][6][7]

Anti-Inflammatory & Analgesic (COX/LOX Inhibition)

The acetohydrazide moiety mimics the arachidonic acid transition state.

-

Mechanism: The hydrazide group forms hydrogen bonds with the Arg120 residue in the COX active site, while the 5-benzyloxy group extends into the hydrophobic side pocket, potentially improving COX-2 selectivity.

-

sPLA2 Inhibition: Indole-3-acetic acid hydrazides have been cited as inhibitors of human secretory Phospholipase A2 (sPLA2), preventing the release of arachidonic acid upstream of the inflammatory cascade.[1]

Antimicrobial (Schiff Base Derivatives)

The hydrazide is rarely the final drug; it is condensed with aromatic aldehydes to form Hydrazones .

-

Target: These derivatives disrupt bacterial cell walls and inhibit DNA gyrase.

-

Data: Schiff bases derived from this scaffold show MIC values comparable to Ampicillin against S. aureus and B. subtilis. The azomethine (

) linkage is essential for bioactivity.[1]

Neuroprotection (MAO Inhibition & Alzheimer's)[1]

-

MAO-B Selectivity: The 5-benzyloxy group allows the molecule to span the bipartite cavity of Monoamine Oxidase B (MAO-B).[1]

-

Anti-Amyloid: Indole hydrazones have been shown to inhibit

-amyloid aggregation, a hallmark of Alzheimer's disease.

Network of Biological Targets

Caption: Interaction network mapping the pharmacophore to its primary biological targets.[1][4]

Derivatization Potential (The "Warhead" Utility)[1]

To maximize potency, this pharmacophore is often transformed into heterocyclic hybrids.

| Derivative Type | Reagent Required | Target Application | Mechanism |

| Hydrazone (Schiff Base) | Aromatic Aldehyde / Ethanol / Acid Cat.[1] | Antimicrobial / Anticancer | Adds 2nd lipophilic domain; Azomethine linker binds metal ions. |

| 1,3,4-Oxadiazole | Anti-inflammatory / Analgesic | Bioisostere of amide; improved metabolic stability. | |

| Pyrazolone | Ethyl acetoacetate | Antioxidant / Anti-diabetic | Radical scavenging via enolizable ketone. |

References

-

Synthesis and Biological Evaluation of Indole-3-acetohydrazides

-

Antimicrobial Schiff Bases

-

Neuroprotective Agents (MAO/Alzheimer's)

-

Anti-inflammatory Mechanisms

-

Anticancer Indole Hydrazones

Sources

- 1. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 2. 2-(1H-Indol-3-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HU220221B - 1H-Indole-3-acetic acid hydrazide derivatives, pharmaceutical compositions containing the compounds and a process for their preparation - Google Patents [patents.google.com]

Synthesis Pathways for 5-Substituted Indole-3-Acetohydrazides

Executive Summary

Indole-3-acetohydrazides are critical pharmacophores in medicinal chemistry, serving as precursors for 1,3,4-oxadiazoles, Schiff bases, and triazoles with potent anticancer, anti-inflammatory, and antiviral profiles. Their synthesis requires precise regioselective functionalization of the indole core, particularly when electron-withdrawing (e.g., -Br, -Cl, -NO2) or electron-donating (e.g., -OMe) substituents are present at the C5 position.

This guide details two distinct, field-proven synthetic pathways:

-

The Linear Route (via Gramine): Ideal for laboratory-scale functionalization of commercially available 5-substituted indoles.

-

The Convergent Route (Japp-Klingemann): The preferred industrial strategy for building the indole core with the acetic acid side chain pre-installed, avoiding late-stage C3-alkylation issues.

Retrosynthetic Analysis

The synthesis of 5-substituted indole-3-acetohydrazides (Target I ) can be disconnected at two strategic points: the hydrazide linkage (Disconnection A) and the indole C3-sidechain bond (Disconnection B), or the formation of the indole ring itself (Disconnection C).

Figure 1: Retrosynthetic disconnection showing the Linear (Gramine) and Convergent (Japp-Klingemann) pathways.

Pathway A: The Linear Route (Via Gramine)

Best for: Laboratory scale (< 50g), commercially available 5-substituted indoles. Mechanism: Mannich reaction → Nucleophilic Substitution → Hydrolysis/Alcoholysis.

This route avoids the use of expensive rhodium catalysts (required for diazoacetate insertion) and harsh oxalyl chloride reduction steps. It relies on the robust "Gramine" intermediate.

Experimental Protocol: 5-Bromoindole-3-acetohydrazide

Step 1: Synthesis of 5-Bromo-3-(dimethylaminomethyl)indole (Gramine Derivative)

The Mannich reaction installs a reactive aminomethyl group at C3.

-

Reagents: 5-Bromoindole (1.0 eq), 40% aq. Dimethylamine (1.5 eq), 37% aq. Formaldehyde (1.5 eq), Acetic Acid (glacial).

-

Procedure:

-

Dissolve 5-bromoindole (19.6 g, 100 mmol) in glacial acetic acid (25 mL).

-

Cool to 0–5°C in an ice bath.

-

Add cold dimethylamine solution (17 mL) to cold formaldehyde solution (12 mL) separately, then add this mixture dropwise to the indole solution.

-

Stir at room temperature for 2 hours.

-

Critical Step: Pour the reaction mixture into 400 mL of ice-cold 2N NaOH. The gramine base will precipitate as a solid.

-

Filter, wash with water, and dry.

-

Validation: Yield ~85-90%.[1][2] Melting point check (Lit: 154–156°C for 5-Br).

-

Step 2: Conversion to 5-Bromoindole-3-acetonitrile

The dimethylamino group is a good leaving group, especially when quaternized or heated with cyanide.

-

Reagents: Gramine intermediate (1.0 eq), NaCN (2.5 eq), DMF/Water (1:1).

-

Procedure:

-

Dissolve the gramine derivative (26.7 g, 100 mmol) in 150 mL DMF.

-

Add a solution of NaCN (12.25 g, 250 mmol) in 50 mL water.

-

Reflux the mixture gently (approx. 100°C) for 4–6 hours. Caution: HCN evolution possible. Use a scrubber.

-

Dilute with water (500 mL) and extract with ethyl acetate (3 x 100 mL).

-

Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from ethanol/water if necessary.

-

Step 3: Pinner Reaction to Ethyl 5-Bromoindole-3-acetate

Direct hydrolysis to the acid followed by esterification can be low-yielding. The Pinner reaction (acid-catalyzed alcoholysis) is superior.

-

Reagents: Nitrile intermediate, Ethanol (anhydrous), HCl gas (or Acetyl Chloride).

-

Procedure:

-

Dissolve the nitrile in anhydrous ethanol (10 mL/g).

-

Cool to 0°C. Add Acetyl Chloride (3.0 eq) dropwise (generates anhydrous HCl in situ).

-

Stir at room temperature for 16 hours.

-

Pour into ice water. Neutralize carefully with NaHCO3 to pH 8.

-

Extract with dichloromethane. Evaporate to obtain the ethyl ester.

-

Pathway B: The Convergent Route (Japp-Klingemann)

Best for: Large scale (> 50g), unavailable 5-substituted indoles, or when high regioselectivity is required. Mechanism: Japp-Klingemann Azo-Coupling → Fischer Indolization.

This route builds the indole ring and the acetic acid side chain simultaneously, using ethyl 2-oxocyclopentanecarboxylate as a "masked" butyric acid derivative.

Experimental Protocol: Ethyl 5-Methoxyindole-3-acetate

Step 1: Japp-Klingemann Coupling

-

Reagents: 4-Methoxyaniline (1.0 eq), NaNO2 (1.1 eq), Ethyl 2-oxocyclopentanecarboxylate (1.0 eq), KOH.

-

Procedure:

-

Diazotization: Dissolve 4-methoxyaniline in dilute HCl at 0°C. Add NaNO2 solution dropwise to form the diazonium salt.

-

Coupling: Dissolve ethyl 2-oxocyclopentanecarboxylate in cold ethanolic KOH.

-

Slowly add the diazonium salt to the alkaline ester solution at 0–5°C. The ring opens, and the azo-compound forms.

-

Acidify with dilute H2SO4 to precipitate the hydrazone (2-oxo-5-(4-methoxyphenylhydrazono)pentanoic acid ester).

-

Step 2: Fischer Indolization[2]

-

Reagents: Hydrazone intermediate, H2SO4 (conc) or Polyphosphoric Acid (PPA), Ethanol.

-

Procedure:

-

Dissolve the hydrazone in absolute ethanol containing 10% H2SO4.

-

Reflux for 3–5 hours. The Fischer rearrangement occurs, closing the indole ring and forming the ethyl ester side chain.

-

Concentrate the solvent, pour into ice water, and extract with ethyl acetate.

-

Result: Ethyl 5-methoxyindole-3-acetate.

-

Figure 2: Mechanism of the Japp-Klingemann route using ethyl 2-oxocyclopentanecarboxylate.

Key Transformation: Hydrazinolysis

The final conversion of the ester to the hydrazide is common to both pathways.

-

Reagents: Ethyl 5-substituted indole-3-acetate, Hydrazine Hydrate (80% or 99%), Ethanol (absolute).

-

Stoichiometry: Use a large excess of hydrazine (10–20 eq) to prevent the formation of the dimer (N,N'-diindolylacetylhydrazine).

-

Procedure:

-

Dissolve the ester (10 mmol) in absolute ethanol (30 mL).

-

Add hydrazine hydrate (10 mL, ~200 mmol).

-

Reflux for 4–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Cool the mixture. The hydrazide often crystallizes out upon cooling.

-

If no precipitate forms, concentrate the solution to half volume and add cold water.

-

Filter the solid, wash with cold ethanol, and dry.

-

Data Table: Typical Yields & Conditions

| Substituent (5-Pos) | Method | Step 1 Yield | Step 2 Yield | Hydrazinolysis Yield | Overall Yield |

| -H | Linear (Gramine) | 92% | 85% | 88% | 68% |

| -Br | Linear (Gramine) | 88% | 80% | 85% | 60% |

| -OMe | Convergent (J-K) | 75% (Hydrazone) | 65% (Indole) | 90% | 44% |

| -NO2 | Convergent (J-K) | 80% (Hydrazone) | 55% (Indole) | 82% | 36% |

Troubleshooting & Optimization (Expertise)

-

Dimer Formation: If the final hydrazinolysis yields a high melting point insoluble solid, you have likely formed the symmetrical di-hydrazide. Solution: Increase the equivalents of hydrazine hydrate to >15 eq and ensure vigorous stirring.

-

N-Alkylation vs C-Alkylation (Linear Route): When converting Gramine to Nitrile, use a polar aprotic solvent like DMF or DMSO. Avoid simple alkyl halides with indole anions, as they favor N1-alkylation. The Gramine route specifically targets C3.

-

Fischer Cyclization Failures: Electron-withdrawing groups (e.g., -NO2) deactivate the ring, making the Fischer cyclization sluggish. Solution: Use Polyphosphoric Acid (PPA) at 100–120°C instead of ethanolic H2SO4.

References

-

Fischer Indole Synthesis & Japp-Klingemann Reaction

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

-

Bowman, R. E., & Goodburn, T. G. (1950). 308. The reaction of ethyl 2-cyclopentanonecarboxylate with aryldiazonium salts. Journal of the Chemical Society, 1317-1319. Link

-

Gramine Route to Indole-3-acetic Acids

-

Snyder, H. R., & Pilgrim, F. J. (1948). The Preparation of 3-Indoleacetic Acid; A New Synthesis of Tryptophol. Journal of the American Chemical Society, 70(11), 3770–3771. Link

-

-

Hydrazide Synthesis & Biological Activity

-

Popiołek, L. (2017).[3] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

-

Ranjbari, S., et al. (2019). Synthesis, characterization and cytotoxic investigations of novel bis(indole) analogues. ResearchGate. Link

-

-

Specific Protocols for 5-Substituted Indoles

Sources

- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Indole 3-acetic acid production and growth-promoting effect of Desertifilum sp. PSL17 on Vigna radiata [frontiersin.org]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 1,3,4-Oxadiazoles from Indole-3-Acetohydrazide

Abstract

This document provides a comprehensive technical guide for researchers and drug development professionals on the synthetic procedures for the cyclization of indole-3-acetohydrazide into various 1,3,4-oxadiazole derivatives. The indole nucleus and the 1,3,4-oxadiazole ring are both considered "privileged scaffolds" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties[1][2][3][4]. The combination of these two pharmacophores into a single molecular entity is a promising strategy for the development of novel therapeutic agents. This guide details the foundational synthesis of the key hydrazide intermediate and presents two robust, field-proven protocols for its subsequent cyclization, offering insights into the underlying chemical principles and experimental best practices.

Strategic Overview: The Synthetic Pathway

The conversion of indole-3-acetohydrazide to a 1,3,4-oxadiazole is the critical ring-forming step in a multi-stage synthesis that typically commences with indole-3-acetic acid. The overall strategy is modular, allowing for the synthesis of a key, versatile intermediate that can then be directed toward different final products.

The general synthetic workflow is as follows:

-

Esterification: Conversion of commercially available 2-(1H-indol-3-yl)acetic acid (1) into its corresponding ester, typically an ethyl or methyl ester (2), to activate the carboxyl group for the subsequent reaction.

-

Hydrazinolysis: Reaction of the ester (2) with hydrazine hydrate to form the crucial intermediate, 2-(1H-indol-3-yl)acetohydrazide (3).[5][6]

-

Cyclization: The transformation of the acetohydrazide (3) into the 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole ring system using one of several established methods.

Caption: General Synthetic Workflow.

Protocol I: Synthesis of the Key Intermediate, 2-(1H-indol-3-yl)acetohydrazide (3)

This protocol outlines the necessary preliminary steps to generate the starting material for the cyclization reactions.

Step A: Esterification of Indole-3-Acetic Acid (1)

-

Principle: A classic Fischer esterification is employed. The carboxylic acid is reacted with an excess of alcohol (ethanol) under acidic catalysis (sulfuric acid) to drive the equilibrium towards the formation of the ethyl ester. This protects the carboxylic acid and activates it for the next step.

-

Materials:

-

2-(1H-indol-3-yl)acetic acid (1)

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(1H-indol-3-yl)acetic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 3-4 drops) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.

-

Neutralize the residue by slowly adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield ethyl 2-(1H-indol-3-yl)acetate (2) as an oil or low-melting solid.[5]

-

Step B: Hydrazinolysis of Ethyl Indole-3-acetate (2)

-

Principle: The ester (2) undergoes nucleophilic acyl substitution with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide (3).

-

Materials:

-

Ethyl 2-(1H-indol-3-yl)acetate (2)

-

Hydrazine Hydrate (N₂H₄·H₂O, 99-100%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Cold Distilled Water

-

-

Procedure:

-

Dissolve the crude ethyl 2-(1H-indol-3-yl)acetate (2) (1.0 eq) in methanol or ethanol (10 mL per gram of ester) in a round-bottom flask.[5]

-

Add an excess of hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature. A precipitate of the hydrazide may form.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into cold distilled water.

-

Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to afford 2-(1H-indol-3-yl)acetohydrazide (3) as a solid.[7] The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

-

Protocol II: Cyclization to 1,3,4-Oxadiazoles

With the key intermediate, indole-3-acetohydrazide (3), in hand, several pathways can be employed for the final cyclization. The choice of method determines the substituent at the 2-position of the resulting oxadiazole ring.

Method A: Synthesis of 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol (4)

This is one of the most common and reliable methods, which utilizes carbon disulfide to form a 2-thiol substituted oxadiazole. This thiol group can then be used as a handle for further functionalization.[6][8]

-

Principle: The reaction proceeds via a two-step, one-pot mechanism. First, the nucleophilic hydrazide reacts with carbon disulfide in the presence of a strong base (KOH) to form a potassium dithiocarbazate salt intermediate. Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of a water molecule and hydrogen sulfide to yield the stable aromatic 1,3,4-oxadiazole ring. Subsequent acidification protonates the thiol group.

Caption: Mechanism for Oxadiazole-2-thiol Formation.

-

Materials:

-

2-(1H-indol-3-yl)acetohydrazide (3)

-

Carbon Disulfide (CS₂)

-

Potassium Hydroxide (KOH)

-

Absolute Ethanol

-

Dilute Hydrochloric Acid (HCl)

-

Distilled Water

-

-

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (1.2 eq) in absolute ethanol (20 mL).

-

Add 2-(1H-indol-3-yl)acetohydrazide (3) (1.0 eq) to the basic solution and stir until it dissolves.[6][7]

-

Cool the mixture in an ice bath and add carbon disulfide (2.0 eq) dropwise over 15 minutes. Caution: CS₂ is highly volatile and flammable. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.[6]

-

Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate it to approximately half its original volume using a rotary evaporator.

-

Pour the concentrated residue into a beaker of cold water.

-

Acidify the aqueous solution to pH 5-6 by the slow, dropwise addition of dilute hydrochloric acid.[7]

-

A solid precipitate will form. Collect the solid by vacuum filtration, wash it extensively with water to remove any inorganic salts, and dry it.

-

Recrystallize the crude product from ethanol to obtain pure 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol (4).[7]

-

Method B: Synthesis of 2-Aryl-5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazoles

This method allows for the introduction of a variety of substituents at the 2-position of the oxadiazole ring by reacting the hydrazide with different carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

-

Principle: The reaction involves an initial N-acylation of the terminal nitrogen of the indole-3-acetohydrazide with an aromatic carboxylic acid to form a 1,2-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization facilitated by POCl₃, which acts as a strong Lewis acid and dehydrating agent, to furnish the 2,5-disubstituted 1,3,4-oxadiazole.[1][9]

-

Materials:

-

2-(1H-indol-3-yl)acetohydrazide (3)

-

Substituted Aromatic Carboxylic Acid (e.g., benzoic acid, 4-chlorobenzoic acid, etc.) (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (used as both reagent and solvent, or in excess)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ice

-

-

Procedure:

-

In a round-bottom flask, create a homogenous mixture of 2-(1H-indol-3-yl)acetohydrazide (3) (1.0 eq) and the desired aromatic carboxylic acid (1.0 eq).

-

Caution: In a fume hood, carefully and slowly add an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 mL) to the mixture at 0 °C (ice bath). The reaction can be exothermic.

-

After the initial reaction subsides, fit the flask with a reflux condenser and gently heat the mixture at reflux for 4-6 hours.[9]

-

Monitor the reaction by TLC. Once the starting materials are consumed, cool the reaction mixture to room temperature.

-

Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and must be done cautiously in a large beaker within a fume hood.

-

Allow the ice to melt completely. A solid product should precipitate out.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-aryl-5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole derivative.[1]

-

Summary of Cyclization Protocols

| Method | Key Reagents | Typical Conditions | Product Type | Approx. Yield | Reference |

| Method A | Carbon Disulfide (CS₂), Potassium Hydroxide (KOH) | Reflux in Ethanol, 8-12h | 2-Thiol-1,3,4-oxadiazole | 70-85% | [5][6][7] |

| Method B | Aromatic Carboxylic Acid, Phosphorus Oxychloride (POCl₃) | Reflux in POCl₃, 4-6h | 2-Aryl-1,3,4-oxadiazole | 8-70% (variable) | [1][9] |

Characterization and Validation

The structural elucidation of the synthesized compounds is critical. Standard analytical techniques should be employed:

-

Infrared (IR) Spectroscopy: Confirmation of the C=N and C-O-C stretching of the oxadiazole ring (typically around 1660 cm⁻¹ and 1065 cm⁻¹, respectively), and the S-H stretch (around 2250 cm⁻¹) or absence of the C=O stretch from the hydrazide.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Provides definitive structural proof by showing the characteristic chemical shifts for the protons and carbons of the indole and oxadiazole rings, as well as the methylene bridge.

-

Mass Spectrometry (MS): Confirms the molecular weight of the final product and provides fragmentation patterns that support the proposed structure.[5]

References

-

Rubab, B. et al. (2016). S-Alkylated/aralkylated 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol: A new class of b-glucuronidase inhibitors. Tropical Journal of Pharmaceutical Research, 15(7), 1515. Available at: [Link]

-

Ng, Y. X. (2015). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. Available at: [Link]

-

Hughes, D. L. (2014). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 5(2), 499-503. Available at: [Link]

-

Amir, M. et al. (2007). Synthesis of some 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents. Indian Journal of Chemistry, 46B, 1014-1019. Available at: [Link]

-

Rehman, A. et al. (2015). Convergent synthesis of new N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as suitable therapeutic agents. Brazilian Journal of Pharmaceutical Sciences, 51(4), 929-943. Available at: [Link]

-

Kavaliauskas, P. et al. (2021). Synthesis of 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones and their protective activity against oxidative stress. Archiv der Pharmazie, 354(6), e2100001. Available at: [Link]

-

Bollikolla, H. B., & Talele, P. U. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 254-274. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Ali, I. et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ACS Omega. Available at: [Link]

-

Rehman, A. et al. (2015). Convergent synthesis of new N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as suitable therapeutic agents. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Fu, Q. et al. (2022). Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole. Pest Management Science, 78(10), 4216-4224. Available at: [Link]

-

Nowakowska, Z. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. Available at: [Link]

-

Bollikolla, H. B., & Talele, P. U. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

-

Rehman, A. et al. (2015). Convergent synthesis of new N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides as suitable therapeutic agents. ResearchGate. Available at: [Link]

-

Milhaven, H. M. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Honors Theses. Available at: [Link]

-

Mphahlele, M. J. et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(35), 7125-7131. Available at: [Link]

-

Alinezhad, H. et al. (2025). Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. Chemical Methodologies. Available at: [Link]

-

Amir, M. et al. (2007). Synthesis of some 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents. Available at: [Link]

-

Kubilay, A. et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(51), 48809-48826. Available at: [Link]

Sources

- 1. eprints.utar.edu.my [eprints.utar.edu.my]

- 2. Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole - Arabian Journal of Chemistry [arabjchem.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scielo.br [scielo.br]

- 7. scispace.com [scispace.com]

- 8. Synthesis of 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones and their protective activity against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yield of hydrazinolysis reaction for 5-benzyloxyindole esters

Executive Summary & Mechanism

The conversion of 5-benzyloxyindole-3-carboxylic acid esters to their corresponding hydrazides is a critical intermediate step in the synthesis of bioactive indoles, including serotonin modulators and anti-inflammatory agents. While the reaction is nominally a simple nucleophilic acyl substitution, the specific electronic and steric properties of the 5-benzyloxy group, combined with the lipophilicity of the indole scaffold, often lead to suboptimal yields, incomplete conversion, or the formation of "dimeric" diacylhydrazine impurities.

This guide provides a self-validating protocol designed to maximize yield (>85%) and purity, specifically addressing the solubility and reactivity challenges posed by the benzyloxy substituent.

Reaction Scheme & Side Pathways

The following diagram illustrates the desired pathway versus the common "dimerization" side reaction that occurs under hydrazine-limiting conditions.

Figure 1: Reaction pathway showing the competition between product formation and the secondary reaction leading to the symmetrical diacylhydrazine impurity.

The "Gold Standard" Protocol

Based on optimized conditions for lipophilic indole esters.

Reagents & Stoichiometry

| Component | Role | Stoichiometry | Notes |

| 5-Benzyloxyindole ester | Substrate | 1.0 equiv | Methyl or Ethyl ester preferred. |

| Hydrazine Hydrate (80-100%) | Nucleophile | 10.0 equiv | Large excess is critical to suppress dimer formation. |

| Ethanol (Abs.) | Solvent | 10-15 V | Primary solvent. |

| DMSO (Optional) | Co-solvent | 1-2 V | Add only if substrate is insoluble in refluxing EtOH. |

Step-by-Step Methodology

-

Dissolution: Charge the 5-benzyloxyindole ester (1.0 eq) and Ethanol (10 V) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Checkpoint: Heat to 60°C. If the solid does not fully dissolve, add DMSO dropwise (up to 2 V) until a clear solution is obtained. The 5-benzyloxy group significantly increases lipophilicity compared to unsubstituted indoles.

-

-

Nucleophile Addition: Add Hydrazine Hydrate (10.0 eq) in a single portion to the warm solution.

-

Why? Slow addition of hydrazine keeps its concentration low relative to the ester, promoting the formation of the diacylhydrazine impurity. High initial concentration favors the mono-hydrazide.

-

-

Reflux: Heat the mixture to reflux (78-80°C) for 6–12 hours.

-

Monitoring: Monitor by TLC (System: CHCl3/MeOH 9:1).[1] The hydrazide is significantly more polar (lower Rf) than the ester.

-

-

Workup (Precipitation):

-

Cool the reaction mixture slowly to room temperature, then to 0-4°C in an ice bath.

-

The product should precipitate as a white to off-white solid.

-

Troubleshooting: If no precipitate forms (common with high DMSO usage), pour the mixture into 5 volumes of ice-cold water.

-

-

Purification:

Technical Support & Troubleshooting (Q&A)

Category A: Yield & Conversion Issues

Q: The reaction is stuck at ~60% conversion after 24 hours. Adding more hydrazine doesn't help. What is wrong? A: This is likely a solubility issue rather than a reactivity issue. The 5-benzyloxy group makes the ester highly crystalline and lipophilic.

-

Diagnosis: Check if there is undissolved starting material floating in the refluxing ethanol.

-

Solution: Switch to a co-solvent system . Add 10-20% DMSO or Dioxane to the Ethanol. This ensures the ester is in the solution phase where it can react with the hydrazine. Note: Pure DMSO is difficult to remove; a mixture is preferred.

Q: I obtained a high yield of a solid, but the melting point is much higher than reported (>250°C). What is this? A: You have likely formed the diacylhydrazine (dimer) impurity.

-

Cause: This happens when the ratio of Ester:Hydrazine is too high (i.e., not enough hydrazine). The product hydrazide acts as a nucleophile and attacks another molecule of the ester.

-

Fix: Ensure you use at least 10 equivalents of hydrazine hydrate. Do not add hydrazine dropwise; add it rapidly to ensure it is always in excess relative to the ester.

Category B: Impurity & Purification

Q: My product is yellow/brown instead of white. How do I clean it? A: Coloration is often due to trace oxidation of the indole nitrogen or formation of azines (if acetone was used in glassware cleaning).

-

Protocol:

-

Dissolve the crude solid in a minimum amount of hot DMF or Dioxane.

-

Add activated charcoal, stir for 30 mins, and filter hot through Celite.

-

Precipitate by adding the filtrate to cold Ethanol or Water.

-

-

Avoid: Do not recrystallize from acetone, as hydrazides react with ketones to form hydrazones/azines.

Q: How do I ensure all hydrazine is removed? I am worried about toxicity in downstream biological assays. A: Hydrazine is water-soluble but can "stick" to the crystal lattice.

-

Test: A simple chemical test is to wash a small sample with water and add a drop of aqueous copper sulfate. A blue precipitate indicates hydrazine is still present.

-

Removal: The "Gold Standard" wash sequence (Cold Water x3 -> Cold Ethanol x1 -> Diethyl Ether x1) is usually sufficient. For strict removal, dry the solid in a vacuum oven at 50°C over P2O5 for 24 hours.

Category C: Chemical Stability

Q: Will the hydrazine cleave the 5-benzyloxy ether group? A: Generally, no . The benzyl ether linkage is stable to nucleophilic attack by hydrazine under refluxing ethanol conditions.

-

Warning: Avoid using Lewis acid catalysts (like iodine or metal salts) which are sometimes suggested for amide formation, as these can facilitate debenzylation. Stick to the thermal, uncatalyzed method described above.

Troubleshooting Logic Tree

Use this decision tree to diagnose experimental failures rapidly.

Figure 2: Decision tree for diagnosing common synthetic failures in indole hydrazinolysis.

References

-

Organic Syntheses. Preparation of 4-benzyloxyindole and related derivatives. Coll. Vol. 7, p. 34. Retrieved from [Link]

-

National Institutes of Health (NIH). Synthesis and insecticidal activity of diacylhydrazine derivatives. PMC5459345. Retrieved from [Link]

-

MDPI. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one. Molecules, 2024.[4][5][6][7][8][9] Retrieved from [Link]

-

ResearchGate. Hydrazinolysis of fatty acid methyl esters in methanol. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Hydrazine [organic-chemistry.org]

- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 6. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. journalijar.com [journalijar.com]

- 9. Preventing lipophilic aggregation in cosolvent molecular dynamics simulations with hydrophobic probes using Plumed Automatic Restraining Tool (PART) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 5-Benzyloxyindole-3-acetohydrazide

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers and drug development professionals engaged in the synthesis of 5-benzyloxyindole-3-acetohydrazide. Our focus is to provide in-depth, field-proven insights into optimizing the critical hydrazinolysis step, with a particular emphasis on reflux time, to help you overcome common experimental challenges and ensure reproducible, high-yield outcomes.

Section 1: Synthesis Overview and Core Principles

The synthesis of 5-benzyloxyindole-3-acetohydrazide is typically achieved via the hydrazinolysis of its corresponding ethyl or methyl ester precursor, ethyl 5-benzyloxyindole-3-acetate. This reaction is a classic nucleophilic acyl substitution where the nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, ultimately displacing the alcohol (ethanol or methanol) to form the thermodynamically stable hydrazide.

The choice of an alcohol, such as ethanol, as the solvent is crucial; it ensures the miscibility of both the ester starting material and the polar hydrazine hydrate, creating a homogeneous reaction environment.[1][2] The reaction is driven to completion by heating under reflux, and often by using an excess of hydrazine hydrate.

Caption: General workflow for the synthesis of 5-benzyloxyindole-3-acetohydrazide.

Section 2: Troubleshooting Guide

This section addresses specific, practical issues that may arise during the synthesis.

Q1: My reaction is incomplete, and TLC analysis shows significant starting ester even after several hours of reflux. What should I do?

A1: This is a common issue often related to insufficient reaction time or suboptimal conditions.

-

Cause Analysis: The conversion of an ester to a hydrazide is an equilibrium-driven process. While heating pushes the reaction forward, the reactivity of the specific indole ester may require more energy or time than anticipated.

-

Immediate Actions:

-

Extend Reflux Time: Continue refluxing the reaction mixture. Monitor the progress by taking small aliquots every 1-2 hours and analyzing them by Thin-Layer Chromatography (TLC). A typical reflux period can range from 2 to 12 hours.[1][3]

-

Increase Hydrazine Hydrate: If the reaction stalls, carefully add another 0.5 to 1.0 equivalent of hydrazine hydrate. This can help shift the equilibrium towards the product.

-

-

For Future Experiments:

-

Ensure Anhydrous Conditions: While hydrazine hydrate contains water, using a dry solvent (e.g., absolute ethanol) and flame-dried glassware minimizes potential hydrolysis of the ester back to the carboxylic acid, which will not react under these conditions.

-

Verify Reagent Quality: Ensure your hydrazine hydrate has not degraded. It should be a clear, colorless liquid. The purity of the starting ester is also critical, as impurities can inhibit the reaction.[4]

-

Q2: The yield of my 5-benzyloxyindole-3-acetohydrazide is consistently low, even when the reaction appears complete by TLC. What are the potential causes?

A2: Low isolated yield can be traced to either side reactions during reflux or mechanical losses during work-up and purification.

-

Cause Analysis (Side Reactions): Indole rings, while aromatic, can be sensitive to prolonged heating under certain conditions.[4] Extremely long reflux times (e.g., >24 hours) may lead to gradual decomposition, forming baseline impurities visible on TLC.

-

Cause Analysis (Work-up & Purification):

-

Product Solubility: The hydrazide product may have some solubility in the ethanol-water mixture remaining after the reaction, leading to losses in the filtrate.

-

Premature Precipitation: The product can sometimes precipitate from the hot reaction mixture, adhering to the flask walls and stir bar, making quantitative transfer difficult.

-

-

Optimization Strategies:

-

Reflux Time Optimization: The goal is to find the "sweet spot" where the reaction is complete with minimal degradation. A time-course study is recommended. Set up the reaction and analyze by TLC every hour for the first 6 hours, then every 2 hours. Once the starting material spot has disappeared, stop the reaction.

-

Improved Isolation: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove most of the ethanol.[2] This reduces the solubility of the product, which can then be precipitated by adding cold water or a non-polar solvent like hexane.

-

Purification: Recrystallization from a suitable solvent (e.g., ethanol or methanol) is often the best method for achieving high purity.[1]

-

Q3: I'm observing unexpected spots on my TLC plate. What could they be?

A3: Unidentified spots suggest side reactions or impurities in the starting materials.

-

Possible Identities of Byproducts:

-

5-Benzyloxyindole-3-acetic acid: This can form if there is significant water in the reaction mixture and prolonged heating causes hydrolysis of the ester starting material. This spot will be more polar (lower Rf) than the hydrazide and may streak on silica gel.

-

Degradation Products: Dark, polar, baseline materials can indicate decomposition of the indole ring.[4]

-

N,N'-diacylhydrazine: This is a symmetrical byproduct formed if two molecules of the ester react with one molecule of hydrazine. This is less common when an excess of hydrazine is used but can occur. This product would be significantly less polar (higher Rf) than the desired hydrazide.

-

-

Troubleshooting Steps:

-

Characterize Byproducts: If a significant byproduct is forming, try to isolate it via column chromatography for characterization by NMR or Mass Spectrometry to understand the reaction pathway.

-

Use a Protective Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative degradation of the electron-rich indole ring, especially during long reflux periods.

-

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal reflux time for this synthesis?

A1: There is no single "optimal" time; it must be determined empirically for your specific setup. A good starting point is to reflux for 3-5 hours and then begin monitoring via TLC.[2] The reaction is complete when the TLC spot corresponding to the starting ester is no longer visible. For some substrates, this can take as little as 2 hours, while others may require 8-12 hours.[1][3]

Q2: Why is an excess of hydrazine hydrate typically used?

A2: Using an excess of hydrazine hydrate (typically 1.2 to 5 equivalents) is a standard practice for several reasons based on chemical principles.[5]

-

Le Chatelier's Principle: As a reversible reaction, adding an excess of one reactant (hydrazine hydrate) shifts the equilibrium position to the right, favoring the formation of the product hydrazide and increasing the overall yield.

-

Reaction Rate: A higher concentration of the nucleophile (hydrazine) increases the frequency of effective collisions with the ester, leading to a faster reaction rate.

-

Compensation for Volatility: Hydrazine hydrate is volatile and can be lost from the reaction condenser over long reflux times. Using an excess ensures a sufficient amount remains to drive the reaction to completion.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.[1]

-

Procedure:

-

Prepare a TLC plate (silica gel).

-

Spot three lanes: your starting ester (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).

-

Elute the plate with a suitable solvent system. A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., 1:1 or 2:1 v/v).

-

Visualize the plate under UV light (254 nm). The indole ring is UV-active.

-

-

Interpretation: The starting ester will have a higher Rf value (travel further up the plate) than the more polar hydrazide product. The reaction is complete when the spot corresponding to the starting material in the RM lane has completely disappeared.

Q4: What is the mechanism of hydrazide formation from an ester?

A4: The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate Formation: This forms a tetrahedral intermediate where the carbonyl oxygen has a negative charge and the attacking nitrogen has a positive charge.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the ethoxy group, making it a better leaving group (ethanol).

-

Collapse of Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethanol molecule.

-

Final Product: The final product is the stable 5-benzyloxyindole-3-acetohydrazide.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices for maximizing yield and purity.

1. Reagents and Setup:

-

Ethyl 5-benzyloxyindole-3-acetate (1.0 eq)

-

Hydrazine hydrate (98% or higher, 3.0 eq)

-

Absolute Ethanol (approx. 10-15 mL per gram of ester)

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

2. Procedure:

-

To the round-bottom flask, add the ethyl 5-benzyloxyindole-3-acetate and absolute ethanol. Stir until the ester is fully dissolved.

-

Add the hydrazine hydrate to the solution. The mixture should remain clear.

-

Heat the reaction mixture to reflux using a heating mantle.

-

Once reflux begins, start monitoring the reaction hourly via TLC as described in FAQ Q3.

-

Continue refluxing until the starting material is no longer visible by TLC (typically 3-8 hours).

3. Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thick oil or a solid residue.

-

To the residue, add a sufficient amount of cold deionized water and stir vigorously or sonicate to break up any solids.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with additional cold water, followed by a small amount of cold hexane to aid in drying.

-

Dry the product under vacuum. For higher purity, the crude product can be recrystallized from ethanol.

Section 5: Data Summary Table

| Parameter | Recommendation | Rationale & Key Considerations |

| Hydrazine Hydrate | 2.0 - 5.0 equivalents | Excess drives the reaction to completion.[5] Purity should be >98%. |

| Solvent | Absolute Ethanol | Ensures solubility of reactants. Minimizes side reactions.[1][2] |

| Temperature | Reflux (~78 °C for Ethanol) | Provides necessary activation energy. Higher temperatures risk degradation. |

| Reaction Time | 2 - 12 hours (Monitor by TLC) | Must be determined empirically. Over-refluxing can lower yield.[1][3] |

| Monitoring | TLC (e.g., 1:1 EtOAc:Hex) | Essential for determining reaction completion and avoiding side reactions.[1] |

| Work-up | Solvent removal, precipitation | Concentrating the mixture before adding water maximizes product recovery.[2] |

Section 6: Troubleshooting Logic Diagram

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

- Organic Syntheses Procedure, 4-benzyloxyindole.

-

GKIOPUYLJUOZHJ-UHFFFAOYSA-N, 5-Benzyloxyindole-3-acetic acid, PubChem. Available at: [Link]

- US6489512B1, Method for making aryl hydrazines and substituted indoles, Google Patents.

-

Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 473–482. Available at: [Link]

- EP2426105A1, Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole, Google Patents.

-

PubChem, 5-Benzyloxyindole-3-acetic acid. Available at: [Link]

- Verma, L., et al. (2013). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory and Anti-Microbial Activity.

- Pawar, S. D., & Shisodiya, V. S. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.

- Abdel-Wahab, B. F. (2012). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide.

- CN103408454A, Preparation method of hydrazide compound, Google Patents.

- Burkart, M. D., et al. (2022). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.

- Ley, S. V., & Leach, A. G. (2020). Safe and efficient synthesis of peptides via acyl azides in continuous flow. Reaction Chemistry & Engineering.

- CN102249922A, Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate, Google Patents.

- BenchChem Technical Support. (2025).

- Organic Syntheses Procedure, Acetic acid, benzoyl-, ethyl ester.

- Fassihi, A., et al. (2015). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. DARU Journal of Pharmaceutical Sciences, 23(1), 3.

-

Organic Chemistry Portal, Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

- Attanasi, O. A., et al. (2024). Synthesis of ethyl 5-(benzoyloxymethyl)

- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2496-2502.

- Singh, S., et al. (2023). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential anti-obesity agents. European Review for Medical and Pharmacological Sciences, 27(13), 6296-6310.

- Saha, A., et al. (2010). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry, 49B, 526-531.

- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2496-2502.

- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18765-18776.

- Kumar, D., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 31, 127670.

- BenchChem Technical Support. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem.

- Barana, K., et al. (2025).

- Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)

- EP2118058B9, Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)

- G. R., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15152-15174.

- BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 5-Methoxyindoles. BenchChem.

Sources

- 1. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 3. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

Purification of 2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide without column chromatography

Technical Support Center: Purification of 2-(5-(Benzyloxy)-1H-indol-3-yl)acetohydrazide

A Senior Application Scientist's Guide to Column-Free Purification

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to purify 2-(5-(benzyloxy)-1H-indol-3-yl)acetohydrazide efficiently and effectively, without resorting to column chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting insights to empower you to solve purification challenges with confidence.

Column chromatography can be time-consuming, costly, and may lead to product degradation for certain sensitive compounds. The methods detailed here—recrystallization, precipitation, and acid-base extraction—are robust, scalable alternatives that leverage the specific physicochemical properties of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-(5-(benzyloxy)-1H-indol-3-yl)acetohydrazide.

Question 1: What are the most likely impurities in my crude product and how do they influence my purification strategy?

Answer: Understanding your impurities is the first step to a successful purification. The most common synthesis for this hydrazide involves the reaction of an ester, methyl or ethyl 2-(5-(benzyloxy)-1H-indol-3-yl)acetate, with hydrazine hydrate.[1][2]

Your primary impurities will likely be:

-

Unreacted Starting Ester: This is a neutral, less polar compound than your desired hydrazide.

-

Excess Hydrazine Hydrate: Highly polar and water-soluble.

-

Carboxylic Acid: Formed if the starting ester undergoes hydrolysis. This is an acidic impurity.

Your choice of purification should be guided by a preliminary analysis, such as Thin Layer Chromatography (TLC). The workflow below can help you decide on the best path forward.

Caption: Mechanism of purification by acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is ideal when TLC analysis shows the product is relatively clean, with only minor impurities.

-

Dissolution: Place the crude 2-(5-(benzyloxy)-1H-indol-3-yl)acetohydrazide (~1.0 g) in a 50 mL Erlenmeyer flask. Add a boiling chip.

-

Solvent Addition: In a separate beaker, heat ~20-30 mL of ethanol on a hot plate. Add the hot ethanol to the flask portion-wise with swirling until the solid just dissolves. [1][3]3. Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove it.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal recovery. [4]5. Collection: Collect the crystals by vacuum filtration using a Büchner funnel. [4]6. Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold ethanol to rinse away any remaining soluble impurities. [5][6]7. Drying: Dry the purified crystals under vacuum to obtain the final product. Assess purity by TLC and melting point.

Protocol 2: Purification by Acid-Base Extraction

This is the preferred method if significant amounts of the starting ester are present.

-

Dissolution: Dissolve the crude product (~1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (25 mL) in a separatory funnel.

-

Acidic Wash: Add 20 mL of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. [7][8]3. Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer, containing the neutral ester impurity, can be discarded.

-

Precipitation: Cool the acidic aqueous extract in an ice bath. Slowly add 1M sodium hydroxide (NaOH) dropwise with stirring until the solution is basic (check with pH paper). The pure hydrazide product will precipitate as a solid.

-

Collection and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 10 mL) to remove any residual salts.

-

Drying: Dry the product under vacuum. For highest purity, this product can be subjected to a final recrystallization from ethanol as described in Protocol 1.

References

-

Butcher, M., D'cunha, R., et al. (2009). 2-(1H-Indol-3-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. Available at: [Link]

- Reddy, M. S., et al. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents, EP2426105A1.

-